molecular formula C13H10F3N3O2 B2850663 N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide CAS No. 1396857-71-8

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2850663
CAS RN: 1396857-71-8
M. Wt: 297.237
InChI Key: JYEBMIXAWFMXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide, commonly known as MTFB, is a chemical compound that has gained significant attention in the scientific research community. MTFB is a potent inhibitor of a class of enzymes known as poly(ADP-ribose) polymerases (PARPs). PARPs are involved in DNA repair mechanisms and their inhibition has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

MTFB acts by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide leads to the accumulation of DNA damage, ultimately leading to cell death. MTFB has been shown to be a potent inhibitor of PARP activity, making it a promising therapeutic agent.
Biochemical and Physiological Effects
MTFB has been shown to have a range of biochemical and physiological effects. Inhibition of PARP activity leads to the accumulation of DNA damage, which ultimately leads to cell death. MTFB has also been shown to modulate various signaling pathways involved in cell proliferation and survival. In animal models, MTFB has been shown to have neuroprotective effects, leading to improved outcomes in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

MTFB has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide in various biological processes. However, MTFB has some limitations, including its relatively short half-life and poor solubility, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on MTFB. One area of interest is the development of more potent and selective PARP inhibitors, which could lead to improved therapeutic outcomes in cancer and other diseases. Another area of interest is the development of new formulations of MTFB that improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanisms of action of MTFB and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of MTFB involves several steps, including the preparation of the key intermediate 2-amino-5-methoxypyrimidine, which is then subjected to various reactions to obtain the final product. The synthesis of MTFB has been optimized to improve its yield and purity, making it a viable compound for further research.

Scientific Research Applications

MTFB has been extensively studied for its potential therapeutic applications in various diseases. PARP inhibitors, including MTFB, have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. MTFB has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-12-17-6-8(7-18-12)19-11(20)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEBMIXAWFMXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.